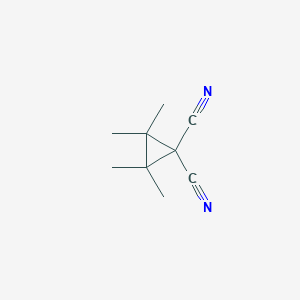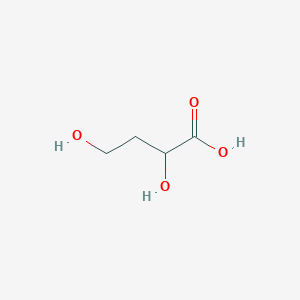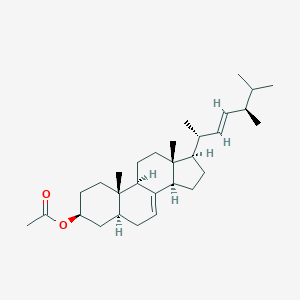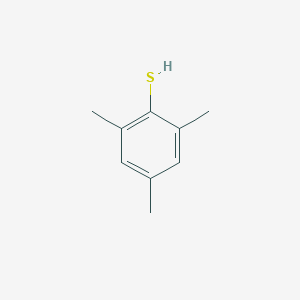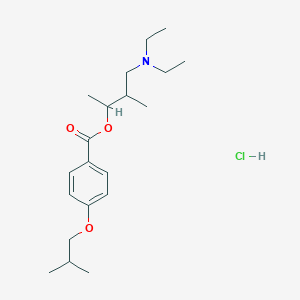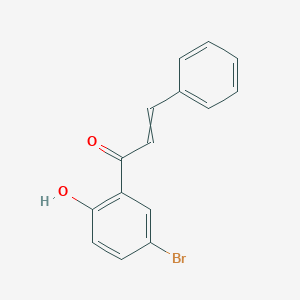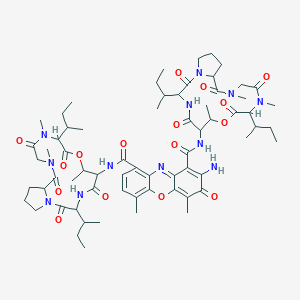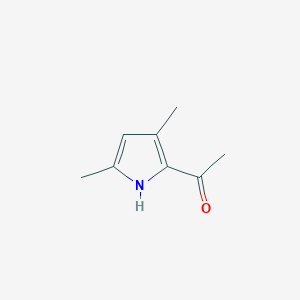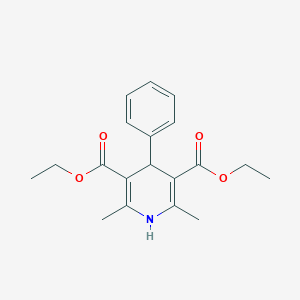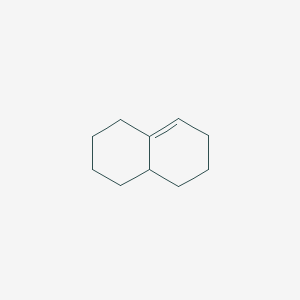
1,2,3,4,4a,5,6,7-Octahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,5,6,7-Octahydronaphthalene, also known as tetralin, is a bicyclic hydrocarbon with the chemical formula C10H12. It is a colorless liquid with a pleasant odor and is commonly used as a solvent in various chemical reactions. Tetralin is a versatile compound that has a wide range of applications in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydronaphthalene is not fully understood, but it is believed to act as a reducing agent in various chemical reactions. It can also undergo oxidation reactions, which make it a useful compound for the preparation of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
Tetralin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetralin has several advantages as a solvent in laboratory experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also a non-polar solvent, which makes it useful for dissolving non-polar compounds. However, 1,2,3,4,4a,5,6,7-Octahydronaphthalene has some limitations, including its toxicity and flammability. It can also react with some compounds, which can lead to unwanted side reactions.
Direcciones Futuras
There are several future directions for the study of 1,2,3,4,4a,5,6,7-Octahydronaphthalene. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential direction is the study of 1,2,3,4,4a,5,6,7-Octahydronaphthalene's potential as a therapeutic agent for the treatment of various diseases. Additionally, the use of 1,2,3,4,4a,5,6,7-Octahydronaphthalene as a model compound for the study of aromatic hydrocarbons and their reactivity could lead to new insights into the chemistry of these compounds.
Conclusion
In conclusion, 1,2,3,4,4a,5,6,7-Octahydronaphthalene, or 1,2,3,4,4a,5,6,7-Octahydronaphthalene, is a versatile compound that has a wide range of applications in scientific research. Its unique chemical properties make it a useful solvent for various chemical reactions, and its potential therapeutic properties make it a promising compound for the development of new drugs. As research into 1,2,3,4,4a,5,6,7-Octahydronaphthalene continues, it is likely that new applications and insights into its chemistry will be discovered.
Métodos De Síntesis
Tetralin can be synthesized through various methods, including the hydrogenation of naphthalene, the catalytic reduction of 1,2,3,4-tetrahydronaphthalene, and the dehydrogenation of decalin. The most common method of synthesis is the hydrogenation of naphthalene, which involves the use of a catalyst such as nickel or platinum.
Aplicaciones Científicas De Investigación
Tetralin has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a solvent for various chemical reactions, including the synthesis of organic compounds and the preparation of polymers. Tetralin has also been used as a model compound in the study of aromatic hydrocarbons and their reactivity.
Propiedades
Número CAS |
1194-95-2 |
|---|---|
Nombre del producto |
1,2,3,4,4a,5,6,7-Octahydronaphthalene |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1,2,3,4,4a,5,6,7-octahydronaphthalene |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h5,10H,1-4,6-8H2 |
Clave InChI |
POPHMOPNVVKGRW-UHFFFAOYSA-N |
SMILES |
C1CCC2=CCCCC2C1 |
SMILES canónico |
C1CCC2=CCCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



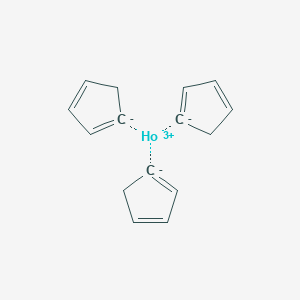
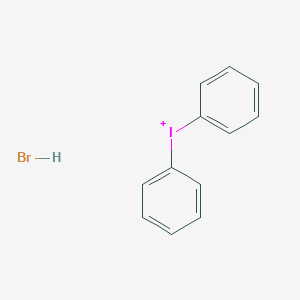
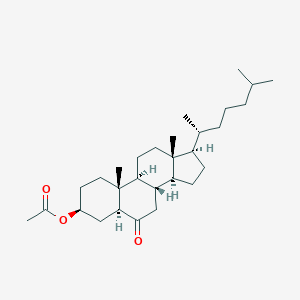
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
